N-adenylyl-L-phenylalanate(2-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21N6O8P-2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2S)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H23N6O8P/c20-16-13-17(22-8-21-16)25(9-23-13)18-15(27)14(26)12(33-18)7-32-34(30,31)24-11(19(28)29)6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,26-27H,6-7H2,(H,28,29)(H2,20,21,22)(H2,24,30,31)/p-2/t11-,12+,14+,15+,18+/m0/s1 |
InChI Key |
OXCQKAQOLIIWJO-URQYDQELSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Enzymatic Mechanisms of N Adenylyl L Phenylalanate 2 Formation
Aminoacyl-tRNA Synthetase (aaRS) Catalysis of L-Phenylalanine Activation
Aminoacyl-tRNA synthetases are essential enzymes that facilitate the first step of protein synthesis, ensuring the correct amino acid is attached to its corresponding transfer RNA (tRNA). nih.govsmpdb.ca The activation of L-phenylalanine by its specific Phenylalanyl-tRNA synthetase (PheRS) is a prerequisite for its attachment to tRNA(Phe) and subsequent incorporation into a growing polypeptide chain during ribosomal translation. smpdb.ca
The Canonical Two-Step Aminoacylation Reaction Pathway
The process of attaching an amino acid to its cognate tRNA, known as aminoacylation or tRNA charging, is a universally conserved two-step reaction. nih.govwikipedia.orgencyclopedia.pubnih.gov
Amino Acid Activation: The carboxyl group of L-phenylalanine performs a nucleophilic attack on the α-phosphate of an ATP molecule. encyclopedia.pubnih.gov This reaction, catalyzed within the active site of PheRS, results in the formation of the enzyme-bound intermediate, N-adenylyl-L-phenylalanate(2-), and the release of inorganic pyrophosphate (PPi). wikipedia.orgwikipedia.org
Aminoacyl Transfer: The activated phenylalanine moiety is then transferred from the adenylate to the 3'-terminal adenosine (B11128) of the corresponding tRNA molecule (tRNA(Phe)). nih.govencyclopedia.pub This transfer results in the formation of phenylalanyl-tRNA(Phe) and the release of AMP. wikipedia.orgresearchgate.net
This two-step mechanism ensures the high fidelity required for accurate protein synthesis. wikipedia.org The resulting charged tRNA, Phe-tRNA(Phe), is then ready to be delivered to the ribosome. smpdb.ca
ATP-Dependent Formation of Enzyme-Bound Phenylalanyl-Adenylate
The formation of N-adenylyl-L-phenylalanate(2-) is an ATP-dependent process that occurs in the synthetic active site of the PheRS enzyme. nih.govpnas.org The enzyme first binds ATP and L-phenylalanine. wikipedia.org The recognition of the phenylalanine substrate is highly specific, achieved primarily through interactions between its phenyl ring and aromatic residues within the enzyme's binding pocket. nih.gov The binding of ATP, often facilitated by a divalent cation like Mg2+, induces a conformational change in the enzyme that aligns the substrates for catalysis. nih.govnih.govnih.gov
The α-carboxylate of phenylalanine attacks the α-phosphate of ATP, forming a high-energy phosphoanhydride bond and creating the phenylalanyl-AMP intermediate. encyclopedia.pubwikipedia.org This intermediate remains tightly, but non-covalently, bound to the enzyme before the second step of the aminoacylation reaction. nih.govpnas.org For most aaRSs, including PheRS, the presence of tRNA is not required for this initial activation step. nih.govnih.gov
| Component | Role in Phenylalanyl-Adenylate Formation |
| L-Phenylalanine | The amino acid substrate that becomes activated. |
| ATP | Provides the adenosine monophosphate (AMP) moiety and the energy for the reaction. wikipedia.org |
| Phenylalanyl-tRNA Synthetase (PheRS) | The enzyme that catalyzes the reaction by specifically binding both substrates and stabilizing the transition state. nih.gov |
| Mg²⁺ | A divalent cation cofactor that coordinates with ATP to neutralize charge and stabilize the transition state. encyclopedia.pubnih.gov |
Role of Pyrophosphate Release and Hydrolysis in Reaction Thermodynamics
This hydrolysis of PPi is a highly exergonic reaction, releasing a significant amount of free energy. wikipedia.org By Le Châtelier's principle, the rapid removal of a product (PPi) shifts the equilibrium of the initial activation reaction far towards the formation of N-adenylyl-L-phenylalanate(2-). frontiersin.org This ensures that the process of amino acid activation is essentially irreversible under physiological conditions, providing a continuous supply of activated amino acids for protein synthesis. reactome.orgfrontiersin.org The dissociation of PPi can be a rate-limiting step, and its removal can facilitate necessary conformational changes in the enzyme-tRNA complex. oup.com
Non-Ribosomal Peptide Synthetase (NRPS) Activation of Phenylalanine
Beyond the ribosome, nature synthesizes a vast array of peptides, many with important medicinal properties, using large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). embopress.orgnih.gov These multi-domain enzymes function as assembly lines, incorporating both standard and non-proteinogenic amino acids into peptide products. acs.org The initial step in this process is, once again, the activation of an amino acid via the formation of an aminoacyl-adenylate.
Gramicidin (B1672133) S Synthetase 1 (GrsA) and Analogous Adenylation Domains
A classic example of an NRPS is the gramicidin S synthetase complex, found in the bacterium Brevibacillus brevis. embopress.orgwikipedia.org This complex is responsible for producing the cyclic decapeptide antibiotic, gramicidin S. wikipedia.org The synthesis is initiated by the first enzyme in the complex, Gramicidin S Synthetase 1 (GrsA). wikipedia.orguniprot.org
GrsA is a large enzyme containing a specific module for activating L-phenylalanine. wikipedia.orgrsc.org This module contains a catalytic unit known as an adenylation (A) domain, which is approximately 550 amino acids long. embopress.orgacs.org The A domain of GrsA specifically recognizes L-phenylalanine from the cellular pool, binds it along with ATP, and catalyzes the formation of enzyme-bound N-adenylyl-L-phenylalanate(2-), releasing PPi. embopress.orgwikipedia.org This activated intermediate is then transferred to a neighboring thiolation (T) domain within GrsA, where it becomes covalently tethered as a thioester in preparation for peptide bond formation. acs.orgigem.org
| NRPS Domain in GrsA | Function in Phenylalanine Activation & Processing |
| Adenylation (A) Domain | Selects and activates L-phenylalanine by forming N-adenylyl-L-phenylalanate(2-). acs.orgwikipedia.org |
| Thiolation (T) Domain | Covalently binds the activated phenylalanine as a thioester via a phosphopantetheine arm. acs.org |
| Epimerization (E) Domain | Catalyzes the conversion of the enzyme-bound L-phenylalanine to its D-phenylalanine isomer. wikipedia.orguniprot.org |
Conserved Mechanistic Principles Across Adenylate-Forming Enzymes
They belong to a large superfamily of adenylate-forming enzymes, which also includes acyl-CoA ligases and firefly luciferases. nih.govembopress.orgnih.gov These enzymes share conserved structural motifs and key catalytic residues within their active sites that are crucial for binding ATP and stabilizing the transition state of adenylate formation. nih.govembopress.orgfrontiersin.org For instance, a conserved lysine (B10760008) residue plays a critical role in interacting with the phosphate (B84403) groups of ATP and the carboxylate of the amino acid in both PheRS and the GrsA A-domain. embopress.orgembopress.org This conservation of mechanism highlights a fundamental and efficient biochemical strategy for activating carboxylic acids for a wide range of subsequent enzymatic transformations. embopress.orgebi.ac.uk
Structural Biology of Enzyme N Adenylyl L Phenylalanate 2 Complexes
Active Site Topography and Molecular Recognition
The active site of phenylalanyl-tRNA synthetase (PheRS) is a highly specialized environment precisely shaped for the recognition and binding of its substrates, L-phenylalanine and Adenosine (B11128) Triphosphate (ATP), leading to the formation of the N-adenylyl-L-phenylalanate(2-) intermediate, also known as phenylalanyl-adenylate (Phe-AMP).
Specific Binding Pockets for L-Phenylalanine and Adenosine Triphosphate Moieties
The recognition of the L-phenylalanine substrate is primarily achieved through a deep, hydrophobic cavity within the catalytic α-subunit of PheRS. wiley.comnih.gov The specificity of this pocket is largely dictated by aromatic-aromatic interactions. In the well-studied PheRS from Thermus thermophilus, the phenyl ring of the substrate is characteristically "sandwiched" between the side chains of two conserved phenylalanine residues, Pheα258 and Pheα260. nih.govresearchgate.net The back wall of this pocket is formed by the side chains of Valα261 and Alaα314, further defining its size and shape. nih.gov This arrangement of hydrophobic and hydrophilic residues within the pocket ensures the correct orientation of the amino acid for reaction with ATP. nih.gov
The adenosine triphosphate (ATP) moiety of the N-adenylyl-L-phenylalanate(2-) intermediate also has a specific binding site. The adenine (B156593) ring is positioned between the phenyl ring of Pheα-216 and the aliphatic part of the Argα-321 side chain. nih.gov This binding mode for the adenosine portion is a common feature among class II aminoacyl-tRNA synthetases (aaRSs). nih.gov The structure of the T. thermophilus PheRS complexed with a phenylalanyl-adenylate analogue shows that the AMP moiety is engulfed in the active site cleft and its interactions are reminiscent of other class II synthetases. nih.gov
| Substrate Moiety | Interacting Residues (in T. thermophilus PheRS) | Type of Interaction | Reference |
|---|---|---|---|
| L-Phenylalanine (Phenyl Ring) | Pheα258, Pheα260 | Aromatic-Aromatic (van der Waals) | nih.govresearchgate.net |
| L-Phenylalanine (Phenyl Ring) | Valα261, Alaα314 | Hydrophobic (van der Waals) | nih.gov |
| Adenosine (Adenine Ring) | Pheα216, Argα321 | Hydrophobic/Electrostatic | nih.gov |
Interactions of Conserved Amino Acid Residues with N-adenylyl-L-phenylalanate(2-)
The stability and precise positioning of the phenylalanyl-adenylate intermediate within the active site are maintained by a network of interactions with highly conserved amino acid residues. The main-chain atoms of the phenylalanine portion form a total of seven hydrogen bonds with residues such as Trpα149, Serα180, Hisα178, Argα204, Glnα218, and Gluα220 in T. thermophilus PheRS. nih.gov
The adenosine moiety is also secured by conserved residues belonging to the characteristic motifs of class II aaRSs. The adenine ring interacts with Pheα216 and the strictly conserved Argα321, which belong to motif 2 and motif 3, respectively. nih.gov Argα204 also plays a role by interacting with the adenylate phosphate (B84403). pnas.org In Escherichia coli PheRS, the α-amino group of the intermediate forms hydrogen bonds with Serα171, Glnα169, and Gluα210, while the AMP moiety is held between Pheα206 and Argα301. wiley.com These conserved interactions underscore a common mechanism for adenylate binding across different species.
Conformational Changes in Enzymes Upon Phenylalanyl-Adenylate Binding
The binding of substrates and the formation of the phenylalanyl-adenylate intermediate induce significant conformational changes in the PheRS enzyme. A notable change occurs in the side chain of the conserved Argα321, which switches its position to interact with the adenine ring, a movement of more than 4.5 Å. nih.gov Generally, the enzyme structure undergoes a collective shift toward the area where the Phe-AMP molecule is bound. researchgate.netnih.gov
Crystal structures of the ternary complex of T. thermophilus PheRS with tRNA(Phe) and a nonhydrolyzable phenylalanyl-adenylate analogue reveal coordinated displacements in two key flexible loops within the catalytic domain: the motif 2 loop and a "helical" loop (residues 139-152 of the α-subunit). rcsb.org Studies using laser light scattering on E. coli PheRS also detected conformational changes, indicated by an increase in the enzyme's diffusion constant upon the synthesis of the phenylalanyl-adenylate intermediate. nih.gov These dynamic rearrangements are crucial for optimizing the active site for the subsequent transfer of phenylalanine to its cognate tRNA.
Diversity in Phenylalanyl-tRNA Synthetase (PheRS) Architectures and Their Interaction with Phenylalanyl-Adenylate
Phenylalanyl-tRNA synthetase is notable for its structural diversity across the different domains of life. researchgate.netdovepress.com Phylogenetic and structural analyses have identified three major forms of the enzyme: a bacterial type, a eukaryotic cytosolic/archaeal type, and a mitochondrial type, each with a distinct architecture that influences its interaction with the phenylalanyl-adenylate intermediate. pnas.orgnih.gov
Structural Characteristics of Bacterial, Eukaryotic Cytosolic, and Mitochondrial PheRS Forms
The bacterial and eukaryotic cytosolic PheRSs are both large, heterotetrameric enzymes with an (αβ)₂ quaternary structure. dovepress.comnih.gov Despite this shared organization, they have diverged significantly. The bacterial PheRS from T. thermophilus is composed of an α-subunit with domains A1-A2 and a β-subunit with eight domains (B1-B8). dovepress.comweizmann.ac.il
In contrast, human cytosolic PheRS (hcPheRS) exhibits kingdom-specific features. nih.gov Its α-subunit is approximately 150 residues longer at the N-terminus, forming a novel module composed of three DNA-binding domains (DBDs). dovepress.comnih.gov Conversely, its β-subunit is about 200 amino acids shorter than its bacterial counterpart, lacking the B2 and B8 domains. dovepress.com
The mitochondrial PheRS (hmPheRS) represents a more streamlined architecture. It is a monomeric enzyme and the smallest known synthetase to retain aminoacylation activity. nih.govrcsb.org Structurally, hmPheRS is considered a chimera, combining the catalytic module of the bacterial α-subunit with an anticodon-binding domain (ABD) that is homologous to the B8 domain of the bacterial β-subunit. rcsb.orgaars.online
| Characteristic | Bacterial PheRS (e.g., T. thermophilus) | Eukaryotic Cytosolic PheRS (e.g., Human) | Mitochondrial PheRS (e.g., Human) | Reference |
|---|---|---|---|---|
| Quaternary Structure | (αβ)₂ Heterotetramer | (αβ)₂ Heterotetramer | Monomer | dovepress.comnih.gov |
| α-Subunit Features | Catalytic module (A1, A2) | Longer N-terminus with 3 DBDs | Catalytic module similar to bacterial α-subunit | dovepress.comnih.govaars.online |
| β-Subunit Features | 8 domains (B1-B8), includes editing and anticodon binding (B8) | Shorter, lacks B2 and B8 domains | Not applicable (monomer) | dovepress.com |
| Anticodon Binding | B8 domain of β-subunit | Handled differently due to lack of B8 domain | C-terminal domain (homologous to bacterial B8) | nih.govaars.online |
| Editing Domain | Yes (in B3/B4 domains of β-subunit) | Yes (in B3/B4 domains of β-subunit) | No | dovepress.comaars.online |
Structural Implications for Catalytic Efficiency and Intermediate Processing
The architectural variations among PheRS types have profound implications for their catalytic mechanisms and the processing of the phenylalanyl-adenylate intermediate. The different domain compositions lead to distinct patterns of tRNA binding and recognition. researchgate.net For instance, the absence of the canonical B8 anticodon-binding domain in human cytosolic PheRS indicates a different mode of tRNA recognition compared to bacterial enzymes. nih.gov
In human mitochondrial PheRS, the monomeric structure necessitates a dramatic conformational change for function. For the enzyme to productively bind tRNA(Phe), its C-terminal anticodon-binding domain must undergo a hinge-type rotation of approximately 160 degrees. dovepress.comrcsb.org This large-scale rearrangement is modulated by the tRNA itself. nih.gov
Furthermore, the presence or absence of an editing domain significantly affects catalytic fidelity. Both bacterial and eukaryotic cytosolic PheRSs possess an editing domain within the β-subunit, which is capable of hydrolyzing misacylated products like Tyr-tRNA(Phe). dovepress.comnih.gov In contrast, mitochondrial PheRS lacks this proofreading capability. dovepress.comaars.online This structural difference has direct consequences for catalytic efficiency and error correction. For example, the catalytic efficiency (kcat/Km) of attaching the non-cognate amino acid m-Tyrosine by hmPheRS is only five times lower than for the correct amino acid, phenylalanine, whereas this misacylation is not detected with the bacterial enzyme, which can presumably edit the mistake. pnas.org This suggests that mitochondrial protein synthesis may be inherently less accurate due to the structural simplicity of its PheRS. aars.online
Fidelity Mechanisms and Quality Control Involving N Adenylyl L Phenylalanate 2
Pre-Transfer Editing of Aminoacyl-Adenylates
Pre-transfer editing is a critical proofreading step that occurs after amino acid activation but before the aminoacyl moiety is transferred to the tRNA. pnas.orgnih.gov This mechanism targets the misactivated aminoacyl-adenylate intermediate, hydrolyzing it to prevent the formation of an incorrect aminoacyl-tRNA. nih.govannualreviews.org
Enzymatic Hydrolysis of Misactivated Aminoacyl-Adenylate Species
When a non-cognate amino acid is mistakenly activated by PheRS, the resulting non-cognate aminoacyl-adenylate is subject to enzymatic hydrolysis. embopress.orgresearchgate.net For instance, PheRS is known to misactivate tyrosine, forming a tyrosyl-adenylate intermediate. embopress.orgnih.gov The enzyme's editing function can then specifically hydrolyze this tyrosyl-adenylate, releasing tyrosine and AMP, thereby preventing the erroneous attachment of tyrosine to tRNA(Phe). embopress.org This hydrolytic clearance of the misactivated intermediate is a key component of the pre-transfer editing pathway. nih.gov The process can be either independent of or dependent on the presence of tRNA. researchgate.netresearchgate.net The intrinsic ability of the synthetase to catalyze this hydrolysis prevents the non-cognate amino acid from proceeding to the second step of the aminoacylation reaction, thus preserving the fidelity of the genetic code at its earliest stage. pnas.orgoup.com
Specificity of the PheRS Editing Domain in Discriminating Against Non-Cognate Amino Acids
The ability of PheRS to correct errors relies on a highly specific editing domain. embopress.org This editing site is structurally distinct from the aminoacylation active site and is located in the B3/B4 domain of the enzyme's β subunit. embopress.orgpnas.org Research has shown that this editing activity is remarkably specific for tyrosine. embopress.org While PheRS may bind to and even adenylate other phenylalanine analogs, it does not edit them, indicating a finely tuned recognition mechanism. embopress.org
The specificity arises from precise molecular interactions within the editing pocket. embopress.orgpnas.org In Escherichia coli PheRS, specific residues are responsible for recognizing the non-cognate tyrosine. embopress.org The specific recognition of the tyrosyl moiety is crucial; the para-hydroxyl group of tyrosine is a key determinant for binding to the editing site, allowing the enzyme to distinguish it from the cognate phenylalanine, which lacks this group. embopress.orgpnas.org Structural studies of the editing domain have identified conserved residues that are critical for this hydrolytic function and for maintaining the specificity of the editing reaction. pnas.org This ensures that only misactivated, non-cognate adenylates are hydrolyzed, while the correctly formed N-adenylyl-L-phenylalanate(2-) is protected and proceeds to the transfer step. embopress.orgpnas.org
| Amino Acid | Substrate for PheRS | Editing Activity Observed |
|---|---|---|
| Phenylalanine (Cognate) | Yes | No |
| Tyrosine (Non-cognate) | Yes | Yes |
| p-fluoro-Phenylalanine | Yes | No |
| p-chloro-Phenylalanine | Yes | No |
| p-bromo-Phenylalanine | Yes | No |
Interplay between Phenylalanyl-Adenylate Formation and Transfer RNA Recognition
The formation of N-adenylyl-L-phenylalanate(2-) is not merely a step towards aminoacyl-tRNA synthesis; it actively influences the subsequent interaction with the cognate tRNA, acting as a checkpoint for ensuring the correct tRNA is bound and properly positioned for catalysis.
Influence of Phenylalanyl-Adenylate Formation on Cognate tRNA Binding and Positioning
The synthesis of N-adenylyl-L-phenylalanate(2-) within the active site of PheRS is a critical prerequisite for the efficient and correct binding of tRNA(Phe). nih.gov Studies have demonstrated that the presence of the phenylalanyl-adenylate intermediate promotes the proper positioning of the acceptor end of the tRNA. nih.gov This induced-fit mechanism involves a conformational rearrangement of the tRNA's 3'-terminus upon binding, orienting it correctly for the subsequent transfer of the phenylalanyl group. nih.govresearchgate.net Without the prior formation of the adenylate, the binding of tRNA is less effective, and its positioning is not optimal for the aminoacylation reaction. nih.gov This interplay ensures that the enzyme only commits to the final transfer step when both the correct amino acid has been activated and the cognate tRNA is properly situated. oup.comcore.ac.uk
Role of Editing Pathways in Preventing Misincorporation of Amino Acid Analogs into Polypeptides
The editing pathways of PheRS and other synthetases serve as a crucial quality control system that prevents the misincorporation of not only naturally occurring non-cognate amino acids but also various amino acid analogs into newly synthesized proteins. researchgate.netresearchgate.netoup.com These analogs can include those generated by cellular processes such as oxidative stress. For example, reactive oxygen species can damage phenylalanine to produce m-tyrosine, which can be mistakenly utilized by eukaryotic PheRS. pnas.org
The editing function is often the final barrier preventing these errors. nih.govpnas.org If a non-cognate analog is activated and transferred to tRNA, the post-transfer editing mechanism hydrolyzes the incorrect product. pnas.orgoup.com The importance of this is highlighted by studies on human mitochondrial PheRS (HsmtPheRS), which attaches m-tyrosine to tRNA(Phe) with only a 5-fold lower efficiency than phenylalanine itself. pnas.org In such cases, a robust editing system is essential to clear the mischarged tRNA and prevent the synthesis of damaged, potentially toxic proteins. pnas.orgnih.gov The ability of editing domains to recognize and hydrolyze substrates like tyrosyl-tRNA(Phe) or even artificial amino acids demonstrates their broad importance in maintaining the integrity of the proteome. embopress.orgacs.org
| Amino Acid | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
|---|---|---|---|
| Phenylalanine | 3.2 ± 0.4 | 1.5 ± 0.2 | 0.47 |
| m-Tyrosine | 16.0 ± 2.0 | 1.4 ± 0.2 | 0.09 |
| Tyrosine | 15.0 ± 2.0 | 0.008 ± 0.001 | 0.0005 |
Advanced Research Methodologies for Studying N Adenylyl L Phenylalanate 2
Enzymatic Activity Assays
Enzymatic assays are fundamental to understanding the kinetics of N-adenylyl-L-phenylalanate(2-) formation and hydrolysis. These methods allow for the quantitative measurement of reaction rates and the determination of key kinetic parameters.
The ATP-pyrophosphate (PPi) exchange assay is a classic and highly sensitive method for monitoring the formation of the aminoacyl-adenylate intermediate. This assay specifically measures the first step of the aminoacylation reaction catalyzed by PheRS, which is the reversible formation of N-adenylyl-L-phenylalanate(2-) from L-phenylalanine and ATP.
The assay typically involves incubating the enzyme (PheRS) with its substrates, L-phenylalanine and ATP, in the presence of radiolabeled pyrophosphate, most commonly [³²P]PPi. nih.gov If the enzyme forms the N-adenylyl-L-phenylalanate(2-) intermediate, the reverse reaction will incorporate the [³²P]PPi into ATP. The amount of [³²P]ATP formed over time is directly proportional to the rate of the adenylation reaction. The radiolabeled ATP is separated from the unreacted [³²P]PPi, often by adsorption onto activated charcoal, and quantified using liquid scintillation counting. nih.gov This technique is robust for determining kinetic constants such as Kcat (turnover number) and KM (Michaelis constant) for the substrates. nih.gov
Recent advancements have introduced non-radioactive alternatives, such as using γ-¹⁸O₄-labeled ATP, where the exchange of unlabeled pyrophosphate is detected by mass spectrometry, offering comparable sensitivity without the need for radioisotopes. nih.govresearchgate.net
Structural Characterization Techniques
Structural biology methods provide atomic-level insights into how N-adenylyl-L-phenylalanate(2-) is formed, stabilized, and utilized within the active site of phenylalanyl-tRNA synthetase.
High-resolution X-ray crystallography has been instrumental in visualizing the N-adenylyl-L-phenylalanate(2-) intermediate bound to the active site of PheRS. dovepress.com To capture this transient intermediate, crystals of the enzyme are often soaked in a solution containing the substrates, L-phenylalanine and ATP, allowing the reaction to proceed within the crystal lattice to form the stable enzyme-intermediate complex. nih.gov
These crystallographic studies have revealed the precise molecular interactions that stabilize the N-adenylyl-L-phenylalanate(2-) intermediate. For instance, the structure of Thermus thermophilus PheRS complexed with phenylalanyl-adenylate (a synonym for N-adenylyl-L-phenylalanate) at 2.6 Å resolution showed that the phenyl ring of the substrate is specifically recognized through interactions with two neighboring phenylalanine residues (Pheα258 and Pheα260) in the active site. nih.gov Similarly, the crystal structure of E. coli PheRS at 3.05 Å resolution demonstrated that the phenyl ring of the substrate engages in 'edge-to-face' stacking interactions with Pheα248 and Pheα250. nih.gov These detailed structural snapshots are crucial for understanding substrate specificity and the catalytic mechanism.
| Enzyme Source | Resolution (Å) | PDB ID | Key Findings |
|---|---|---|---|
| Thermus thermophilus PheRS | 2.6 | 1B70 | Complex with phenylalanyl-adenylate formed in crystallo. Phenyl ring of the intermediate interacts with Pheα258 and Pheα260. nih.gov |
| E. coli PheRS | 3.05 | 2IY6 | Complex with phenylalanine and AMP. Phenyl ring of the substrate interacts with Pheα248 and Pheα250. nih.gov |
| Human Mitochondrial PheRS | 2.2 | 3CMQ | Structure of a monomeric PheRS complexed with Phe-AMP, revealing the minimal structural requirements for activity. rcsb.org |
| Human Cytosolic PheRS | 3.3 | 1IYK | Structure determined by molecular replacement, highlighting differences from prokaryotic counterparts. continental.edu.pe |
Cryo-electron microscopy (cryo-EM) is an emerging technique in structural biology that is particularly powerful for studying large, flexible, or multi-component complexes that are difficult to crystallize. Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for relatively small enzymes (e.g., ~120 kDa), a size comparable to some PheRS enzymes. nih.govnih.govbiorxiv.org
While specific cryo-EM studies capturing the N-adenylyl-L-phenylalanate(2-) intermediate are not yet widely reported, the technique holds immense potential. Its key advantage is the ability to visualize macromolecules in a vitrified, near-native state without the constraints of a crystal lattice. This allows for the capture of multiple conformational states of an enzyme during catalysis from a single sample. researchgate.net For the study of N-adenylyl-L-phenylalanate(2-), cryo-EM could provide snapshots of the dynamic process of substrate binding, intermediate formation, and the conformational changes that prepare the enzyme for the subsequent transfer of the phenylalanyl moiety to tRNA.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of biomolecules in solution, providing information that is highly complementary to static crystal structures. unc.edu NMR can be used to probe the conformational dynamics of PheRS and the N-adenylyl-L-phenylalanate(2-) intermediate itself.
By measuring NMR relaxation parameters, researchers can characterize the motions of the protein backbone and side chains on picosecond to nanosecond timescales. unc.edu This would allow for the identification of regions of the enzyme that become more rigid or more flexible upon substrate binding and formation of the adenylate intermediate. Such changes in dynamics are often linked to conformational entropy and allosteric regulation of enzyme function. Furthermore, NMR can be used to detect and characterize transiently formed, low-population conformational states that may be functionally important. scielo.br These techniques can provide a more complete picture of the conformational landscape that the enzyme-intermediate complex explores in solution, which is essential for a full understanding of its catalytic cycle.
Computational Modeling and Simulation
Advanced computational techniques have become indispensable for investigating the transient and highly dynamic processes involved in the enzymatic synthesis of N-adenylyl-L-phenylalanate(2-). These in silico methods provide a molecular-level understanding that is often inaccessible through experimental approaches alone. They allow for the detailed examination of enzyme-intermediate complexes and the energetic landscapes of the catalytic reaction.
Molecular Dynamics Simulations of Enzyme-Intermediate Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of N-adenylyl-L-phenylalanate(2-), MD simulations are employed to explore the dynamic interactions between this key intermediate and the active site of Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for its synthesis. rsc.orgnih.gov
The process begins with a high-resolution crystal structure of PheRS, often complexed with a stable analog of the intermediate, such as phenylalanyl-adenylate (Phe-AMP). nih.govnih.gov This static structure serves as the starting point for the simulation. The enzyme-intermediate complex is then placed in a simulated aqueous environment, and the forces between all atoms are calculated using a classical force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, typically on the nanosecond to microsecond scale, revealing the dynamic behavior of the system. nih.govsemanticscholar.org
These simulations provide critical insights into the stability of the intermediate within the active site and identify the key amino acid residues that form stabilizing interactions. Studies on E. faecalis PheRS have used MD simulations to analyze the binding of Phe-AMP mimics. nih.govsemanticscholar.org The results highlight a network of interactions that anchor the intermediate, involving both hydrophobic and hydrophilic contacts. For instance, the phenyl ring of the phenylalanine moiety is typically nestled within a hydrophobic pocket, while the adenosine (B11128) part of the intermediate forms hydrogen bonds with other residues. semanticscholar.org
The table below summarizes key interacting residues within the PheRS active site as identified through computational studies.
| Intermediate Moiety | Interaction Type | Key Interacting Residues (E. faecalis PheRS) | Reference |
|---|---|---|---|
| Phenylalanine (Phenyl Ring) | Hydrophobic/π-π Stacking | Phe255, Phe257 | semanticscholar.org |
| Phenylalanine (Amine Group) | Hydrogen Bonding/Ionic | His172, Glu217 | semanticscholar.org |
| Adenosine (Adenine Ring) | π-π Stacking | Phe213 | semanticscholar.org |
| Adenosine (Adenine Ring) | Hydrogen Bonding | Ser210 | semanticscholar.org |
| Phosphate (B84403)/Ribose | Hydrophilic/Hydrogen Bonding | His172, Ser174, Gln215, Arg319 | semanticscholar.org |
By understanding these dynamic interactions, researchers can better comprehend the structural basis for substrate recognition and the stabilization of the high-energy N-adenylyl-L-phenylalanate(2-) intermediate during the first step of the aminoacylation reaction. nih.govnih.gov
Quantum Mechanical Approaches for Elucidating Reaction Pathway Energetics
Due to the high computational cost of QM calculations, it is not feasible to treat the entire enzyme-solvent system at a quantum level. Therefore, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is commonly used. nih.govtandfonline.comsemanticscholar.org In QM/MM simulations, the region of the system where the chemical reaction occurs—specifically, the L-phenylalanine carboxylate group and the α-phosphate of ATP—is treated with a high-level QM method. The rest of the protein and the surrounding solvent are treated using the more computationally efficient MM force field. acs.org
This multiscale technique allows for the calculation of the minimum-energy pathway (MEP) for the adenylation reaction. acs.org By mapping this pathway, researchers can identify the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants (L-phenylalanine and ATP) and the transition state gives the activation energy barrier, a critical parameter that determines the reaction rate. nih.gov
QM/MM studies on other aminoacyl-tRNA synthetases have successfully predicted free energy barriers for the adenylation step that are in good agreement with experimental kinetic data. nih.gov For example, a QM/MM metadynamics simulation of aspartyl-tRNA synthetase predicted a free energy barrier of approximately 23.5 kcal/mol for the formation of the aminoacyl-adenylate intermediate. nih.gov These studies provide a detailed picture of the catalytic mechanism, including the roles of active site residues and magnesium ions in stabilizing the transition state and facilitating the nucleophilic attack of the amino acid carboxylate on the ATP. nih.govnih.gov
Mutagenesis and Directed Evolution Approaches
Mutagenesis and directed evolution are powerful protein engineering techniques used to probe and manipulate the function and specificity of enzymes like Phenylalanyl-tRNA synthetase (PheRS). These methods provide profound insights into the structure-function relationships governing the synthesis of N-adenylyl-L-phenylalanate(2-) and enable the creation of novel enzymes for synthetic biology applications.
Site-Directed Mutagenesis for Probing Active Site Specificity
Site-directed mutagenesis involves the targeted alteration of one or more amino acids in a protein's sequence. This technique is instrumental in testing hypotheses about the roles of specific residues in substrate binding and catalysis. By changing an amino acid in the PheRS active site and measuring the resulting effect on L-phenylalanine activation, researchers can pinpoint the key determinants of specificity. dovepress.com
The specificity of PheRS for its cognate amino acid, L-phenylalanine, over other natural amino acids like L-tyrosine is crucial for translational fidelity. This discrimination occurs primarily during the formation of the N-adenylyl-L-phenylalanate(2-) intermediate. dovepress.com Computational models and crystal structures suggest which active site residues are responsible for this recognition. nih.govsemanticscholar.org
For example, studies on E. coli PheRS have identified the residue αAla294 as a critical component of the amino acid binding pocket. dovepress.com This residue acts as a gatekeeper, sterically excluding amino acids with side chains larger than phenylalanine, such as tyrosine. When this alanine (B10760859) is mutated to a smaller residue, like glycine (B1666218) (a mutation denoted as αAla294Gly), the active site pocket becomes larger. This alteration relaxes the substrate specificity, allowing the enzyme to activate various para-substituted phenylalanine analogs that the wild-type enzyme would reject. dovepress.com
The table below illustrates examples of how site-directed mutagenesis can alter enzyme properties.
| Enzyme | Mutation | Observed Effect | Reference |
|---|---|---|---|
| E. coli PheRS | αAla294Gly | Relaxed substrate specificity; allows activation of para-substituted Phe analogs. | dovepress.com |
| Aspartyl-tRNA Synthetase | Arg217Ala | Increased free energy barrier for adenylation from ~23.5 kcal/mol to 30.6 kcal/mol. | nih.gov |
| Human Cytosolic PheRS | D325Y | Impaired ATP binding and reduced aminoacylation activity. | dovepress.com |
These experiments confirm the functional importance of specific residues in maintaining the high fidelity of the aminoacylation reaction, providing a detailed map of the enzyme's active site specificity.
Engineering of Aminoacyl-tRNA Synthetase Specificity for Non-Canonical Amino Acids
Building upon the principles of site-directed mutagenesis, directed evolution involves generating large libraries of enzyme variants and using a powerful selection or screening system to identify those with desired properties, such as altered substrate specificity. nih.govkiesslinglab.comjohnshopkins.edu This approach is a cornerstone of synthetic biology, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby expanding the genetic code. frontiersin.orgresearchgate.net
The process begins by creating a library of mutant aminoacyl-tRNA synthetases (aaRSs), often by randomizing key residues in the active site—the very residues identified through mutagenesis studies as being critical for specificity. nih.gov This library is then introduced into host cells (e.g., E. coli), which also contain a reporter gene with an in-frame stop codon (e.g., the amber codon, UAG). acs.org
The cells are grown in the presence of a target ncAA. If a mutant aaRS in the library can activate the ncAA and attach it to a corresponding suppressor tRNA, the suppressor tRNA will recognize the stop codon and insert the ncAA into the reporter protein. acs.org The successful production of the full-length reporter protein (e.g., a fluorescent protein or a protein conferring antibiotic resistance) provides a selectable or screenable signal, allowing for the isolation of the desired enzyme variant. nih.govkiesslinglab.com To enhance specificity, a negative selection step can be included, where the system selects against aaRS variants that are active with any of the 20 canonical amino acids. broadinstitute.org
Techniques like Phage-Assisted Continuous Evolution (PACE) have accelerated this process, allowing for hundreds of generations of evolution to occur in a matter of days, yielding highly active and selective aaRSs. broadinstitute.org While much of this work has focused on engineering other synthetases like Tyrosyl-tRNA Synthetase (TyrRS) and Pyrrolysyl-tRNA Synthetase (PylRS) to accept phenylalanine analogs and other ncAAs, the same principles are directly applicable to engineering PheRS itself to charge tRNAs with novel amino acids. nih.govkiesslinglab.comjohnshopkins.edubroadinstitute.org This powerful technology opens the door to creating proteins with novel chemical and physical properties. frontiersin.org
Emerging Research Frontiers and Biotechnological Implications
Exploration of N-adenylyl-L-phenylalanate(2-) in Activating Non-Canonical Amino Acid Analogs
A significant frontier in biotechnology is the incorporation of non-canonical amino acids (ncAAs) into proteins to create novel functionalities. This process, known as genetic code expansion, relies on engineering aminoacyl-tRNA synthetases to recognize and activate ncAAs instead of their natural counterparts. nih.govresearchgate.net In this context, the formation of N-adenylyl-L-phenylalanate(2-) analogs from various phenylalanine derivatives is a crucial first step.
Researchers have successfully engineered E. coli PheRS to activate a variety of phenylalanine analogs. A key mutation, Ala294Gly (A294G), located in the amino acid binding pocket, significantly relaxes the enzyme's substrate specificity. nih.govnih.gov This single change allows the enzyme to form the activated adenylate intermediate with several para-substituted phenylalanine analogs, which the wild-type enzyme would typically reject. This expanded substrate scope is instrumental for synthetic biology, enabling the site-specific incorporation of ncAAs with unique chemical properties—such as halogens, azides, and alkynes—into proteins. nih.gov
Table 1: Engineered E. coli Phenylalanyl-tRNA Synthetase (PheRS) and Activated Phenylalanine Analogs
| PheRS Variant | Non-Canonical Amino Acid (ncAA) Activated | Chemical Group Introduced | Application Highlight |
| Wild-Type | p-Fluoro-L-phenylalanine | Fluorine | Probing protein structure and function |
| A294G Mutant | p-Chloro-L-phenylalanine | Chlorine | Heavy atom for crystallography |
| A294G Mutant | p-Bromo-L-phenylalanine | Bromine | Heavy atom for crystallography |
| A294G Mutant | p-Iodo-L-phenylalanine | Iodine | Heavy atom for crystallography, cross-linking |
| A294G Mutant | p-Cyano-L-phenylalanine | Cyano | Infrared probe of protein environments |
| A294G Mutant | p-Azido-L-phenylalanine | Azide | Bio-orthogonal "click" chemistry reactions |
| A294G Mutant | p-Ethynyl-L-phenylalanine | Alkyne | Bio-orthogonal "click" chemistry reactions |
This table summarizes the expanded substrate range of E. coli PheRS, focusing on the A294G mutant which facilitates the activation of various para-substituted phenylalanine analogs, thereby enabling their incorporation into proteins for diverse biotechnological applications. nih.govnih.gov
Enzyme Engineering for Synthetic Biology and Biosynthesis Applications
The engineering of PheRS and other aminoacyl-tRNA synthetases is a cornerstone of synthetic biology. nih.gov The goal is to create "orthogonal" synthetase-tRNA pairs that function independently of the host cell's own machinery. pnas.org An engineered, orthogonal PheRS can specifically charge a unique tRNA (often a suppressor tRNA that recognizes a stop codon) with a non-canonical amino acid. This charged tRNA then delivers the ncAA to the ribosome, allowing its incorporation into a growing polypeptide chain at a specific, genetically encoded site. acs.org
This powerful technology allows scientists to:
Install bio-orthogonal handles: Introduce chemically reactive groups (like azides or alkynes) into proteins for specific labeling and imaging. nih.gov
Probe enzyme mechanisms: Replace key active-site residues with ncAAs to dissect catalytic processes.
Enhance protein stability: Incorporate fluorinated amino acids to improve the thermal and chemical stability of proteins.
Create novel biocatalysts: Develop enzymes with new catalytic activities or altered substrate specificities. nih.gov
The process of engineering these enzymes involves a combination of rational design, based on the crystal structure of the synthetase, and directed evolution, where large libraries of enzyme mutants are screened for the desired activity. acs.orgnih.gov This dual approach has been highly successful in generating a toolkit of versatile synthetases for a wide range of applications in materials science, drug discovery, and fundamental biological research.
Insights into Translational Control Mechanisms and Cellular Stress Responses
Aminoacyl-tRNA synthetases, including PheRS, are emerging as key sensors and regulators in cellular stress responses. pnas.orgplos.org Their activity directly impacts the pool of charged tRNAs, a critical indicator of nutrient availability that cells closely monitor. Under conditions of amino acid starvation, the accumulation of uncharged tRNA^Phe can activate stress response pathways, such as the General Amino Acid Control (GAAC) pathway in eukaryotes, which leads to a global downregulation of protein synthesis while selectively upregulating the translation of stress-related genes. nih.gov
Recent research has uncovered a direct role for PheRS in managing oxidative stress. During such stress, amino acids can be damaged; for instance, phenylalanine can be oxidized to form isomers of tyrosine. nih.gov These non-cognate amino acids pose a threat to translational fidelity. Studies have shown that in response to oxidative stress, PheRS undergoes a conformational change that, while not affecting its primary aminoacylation activity, significantly enhances its proofreading or "editing" function. pnas.orgnih.gov This editing activity hydrolyzes incorrectly formed intermediates, such as tyrosyl-adenylate or mischarged Tyr-tRNA^Phe, thereby preventing the incorporation of damaged amino acids into proteins and maintaining cellular homeostasis. pnas.orgnih.gov
Furthermore, some studies suggest that PheRS may have non-canonical "moonlighting" functions that are independent of its catalytic activity, including roles in regulating gene expression and cell signaling pathways, although these areas are still under active investigation. dovepress.complos.org
Table 2: Phenylalanyl-tRNA Synthetase (PheRS) in Cellular Stress and Translational Control
| Stress Condition | Cellular State | Response Involving PheRS/Charged tRNA | Outcome |
| Amino Acid Starvation | Low phenylalanine levels | Accumulation of uncharged tRNA^Phe | Activation of GCN2 kinase, leading to global translation inhibition and selective mRNA translation. nih.gov |
| Oxidative Stress | Increased levels of oxidized amino acids (e.g., tyrosine isomers) | Conformational change in PheRS enhances its editing/proofreading activity. pnas.orgnih.gov | Increased hydrolysis of misactivated tyrosine, maintaining translational fidelity. pnas.orgnih.gov |
| Mis-aminoacylation | Formation of incorrect aminoacyl-tRNA (e.g., Tyr-tRNA^Phe) | Proofreading by the editing domain of heterotetrameric PheRS. dovepress.com | Prevention of amino acid misincorporation into proteins. |
This table outlines the roles of PheRS and the availability of charged tRNA^Phe in mediating cellular responses to different stress conditions, highlighting how the enzyme contributes to maintaining translational accuracy and adapting to environmental challenges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-adenylyl-L-phenylalanate(2−) in laboratory settings?
- Methodological Answer : A common approach involves coupling L-phenylalanine derivatives with activated nucleotides (e.g., ATP analogs). For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene:water (8:2) solvent system under controlled conditions yields azido intermediates, which can be further functionalized . Formylation via reaction with formyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline catalysis is another critical step for preparing acylated intermediates . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify using crystallization (ethanol) or extraction (ethyl acetate) .
Q. How should researchers handle and store N-adenylyl-L-phenylalanate(2−) to ensure safety and stability?
- Methodological Answer : Follow strict safety protocols: use enclosed systems or local exhaust ventilation to minimize inhalation/contact . Wear PPE (dust masks, nitrile gloves, safety goggles) and ensure access to emergency showers/eye wash stations . Store in sealed containers away from oxidizers and moisture. Stability testing under varying temperatures (4°C, −20°C) and inert atmospheres (argon) is recommended, though specific data for this compound are limited .
Q. What spectroscopic methods are optimal for characterizing N-adenylyl-L-phenylalanate(2−)?
- Methodological Answer : Use a combination of:
- NMR : Analyze , , and spectra to confirm adenylyl linkage and phenylalanine stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for isotopic labeling studies .
- IR Spectroscopy : Identify characteristic peaks for amide bonds (1650–1600 cm) and phosphate groups (1250–950 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data when analyzing N-adenylyl-L-phenylalanate(2−) derivatives?
- Methodological Answer : Contradictions in NMR or MS data may arise from:
- Tautomerism : Investigate pH-dependent structural changes using - HMBC experiments .
- Impurity interference : Perform column chromatography (silica gel, ethyl acetate:methanol gradient) followed by HPLC (C18 column, 0.1% TFA buffer) .
- Dynamic equilibria : Conduct variable-temperature NMR to detect conformational shifts . Cross-validate with computational models (DFT or MD simulations) .
Q. What computational approaches are suitable for modeling the reactivity of N-adenylyl-L-phenylalanate(2−) in enzymatic systems?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with adenylation enzymes (e.g., aminoacyl-tRNA synthetases) .
- QM/MM simulations : Analyze nucleophilic attack mechanisms at the phosphate group using Gaussian or ORCA software .
- Free-energy perturbation : Calculate activation barriers for hydrolysis or transesterification reactions .
Q. What strategies optimize the purification of N-adenylyl-L-phenylalanate(2−) from complex reaction mixtures?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use reverse-phase cartridges (C18) with acetonitrile:water gradients to remove unreacted nucleotides .
- Ion-exchange chromatography : Separate anionic intermediates (e.g., unreacted ATP) on DEAE-Sepharose columns with NaCl gradients (0.1–1.0 M) .
- Crystallization : Screen solvents (ethanol, acetone) and additives (Mg) to enhance crystal lattice formation .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the stability of N-adenylyl-L-phenylalanate(2−) in aqueous solutions?
- Methodological Answer :
- Controlled degradation studies : Incubate samples at pH 2–12 (37°C, 24–72 hrs) and quantify hydrolysis via LC-MS .
- Kinetic modeling : Fit degradation data to first-order or pseudo-first-order models to identify pH-dependent instability thresholds .
- Comparative studies : Cross-reference with structurally analogous compounds (e.g., N-acetyl-L-phenylalanine derivatives) to isolate stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
